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Compound of Interest

Compound Name: 2-Chloro-4-methylnicotinamide

Cat. No.: B173536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents. Derivatives of nicotinamide have demonstrated a wide spectrum

of biological activities, including antifungal, anticancer, and enzyme inhibitory properties. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-
4-methylnicotinamide derivatives and related analogues, drawing from a range of

experimental studies. While direct and comprehensive SAR studies on the 2-chloro-4-
methylnicotinamide scaffold are limited, this guide synthesizes data from closely related

structures to infer key structural requirements for biological activity.

Antifungal Activity
Nicotinamide derivatives have been extensively investigated for their potential as antifungal

agents, with many acting as succinate dehydrogenase (SDH) inhibitors. The following table

summarizes the in vitro antifungal activity of various nicotinamide analogues against

pathogenic fungi.

Table 1: Antifungal Activity of Nicotinamide Derivatives
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Compoun
d ID

R1 R2 R3
Target
Organism

Activity
(MIC/IC50
/Inhibitio
n %)

Referenc
e

Boscalid H Cl 2-Cl-phenyl
Alternaria

alternata
- [1]

Compound

16g
NH2 H

3-

isopropylph

enyl

Candida

albicans

SC5314

MIC: 0.25

µg/mL
[2]

Compound

16j
NH2 H

4-

isopropylph

enyl

Candida

albicans

SC5314

MIC: 0.5

µg/mL
[1]

Compound

16i
NH2 H

2-

isopropylph

enyl

Candida

albicans

SC5314

MIC: >64

µg/mL
[1]

Compound

4a
Cl H

Substituted

thiophene

Pseudoper

onospora

cubensis

EC50: 4.69

mg/L
[3]

Compound

4f
Cl Cl

Substituted

thiophene

Pseudoper

onospora

cubensis

EC50: 1.96

mg/L
[3]

N-(2-

bromophen

yl)-2-

chloronicoti

namide

Cl H

2-

bromophen

yl

Enterococc

us faecalis

MIC: 32

µM
[4]

Key SAR Insights for Antifungal Activity:

Substitution on the Amide Phenyl Ring: For N-phenylnicotinamide derivatives, the position of

substituents on the phenyl ring is crucial. A meta-substituent, such as the isopropyl group in

compound 16g, appears to be optimal for potent antifungal activity against Candida
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albicans[1][2]. Shifting the isopropyl group to the para-position (16j) slightly reduces activity,

while an ortho-substitution (16i) leads to a significant loss of potency[1].

Substitution at the 2-Position of the Pyridine Ring: The nature of the substituent at the 2-

position of the pyridine ring significantly influences activity. An amino group (as in 16g)

confers potent activity[2]. A chloro group is also common in active compounds, as seen in

the commercial fungicide Boscalid and other derivatives[1][4].

N-Thiophene Amide Derivatives: The introduction of a substituted thiophene ring at the

amide nitrogen can lead to excellent fungicidal activity against plant pathogens like

Pseudoperonospora cubensis[3]. Dichloro substitution on the pyridine ring (compound 4f)

enhances this activity compared to a single chloro substituent (compound 4a)[3].

Anticancer Activity: VEGFR-2 Inhibition
A growing body of evidence suggests that nicotinamide derivatives can act as potent inhibitors

of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy

due to its role in angiogenesis.

Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide Derivatives
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Compound ID Scaffold Modifications IC50 (nM) Reference

Sorafenib (Reference drug) - 53.65 [5]

Compound 8 Nicotinamide

N-substituted

with a complex

heterocyclic

system

77.02 [5]

Compound 23j

bis([6][7]

[8]triazolo) [4,3-

a:3',4'-

c]quinoxaline

2,5-dichloro

substitution on

the terminal

phenyl ring

3.7 [9]

Compound 23l

bis([6][7]

[8]triazolo) [4,3-

a:3',4'-

c]quinoxaline

2-hydroxy

substitution on

the terminal

phenyl ring

5.8 [9]

Compound 23i

bis([6][7]

[8]triazolo) [4,3-

a:3',4'-

c]quinoxaline

4-chloro

substitution on

the terminal

phenyl ring

9.4 [9]

Key SAR Insights for VEGFR-2 Inhibition:

Core Scaffold: Complex heterocyclic systems fused with or attached to the nicotinamide core

can exhibit potent VEGFR-2 inhibition[5][9].

Substitution on Terminal Phenyl Ring: For bis-triazolo-quinoxaline derivatives, the

substitution pattern on the terminal phenyl ring dramatically affects inhibitory potency.

Dichloro substitution (23j) results in activity comparable to the standard drug sorafenib[9].

Hydroxy (23l) and single chloro (23i) substitutions also confer high potency[9].

Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)
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This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3

method.[10]

Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl

sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.

Inoculum Preparation: Fungal strains are grown on an appropriate agar medium. Colonies

are suspended in sterile saline, and the cell density is adjusted to a final concentration of 5 x

10³ cells/mL in RPMI-1640 medium.

Assay Procedure: In a 96-well microtiter plate, 100 µL of the fungal inoculum is added to 100

µL of the serially diluted compound solutions.

Incubation: The plates are incubated at 35°C for 24-48 hours.

Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest

concentration of the compound that causes a significant inhibition of visible fungal growth

(typically ≥80% inhibition) compared to the drug-free control.[10]

VEGFR-2 Kinase Assay
This is a general protocol for a biochemical assay to measure the direct inhibition of VEGFR-2

kinase activity.[6][11]

Reagent Preparation: A reaction buffer, recombinant human VEGFR-2 enzyme, a suitable

substrate (e.g., a poly-Glu,Tyr peptide), and ATP are prepared. Test compounds are serially

diluted.

Assay Procedure: In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compounds

at various concentrations are added. The reaction is initiated by the addition of the substrate

and ATP mixture.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined

period (e.g., 60 minutes).

Detection: The reaction is stopped, and a detection reagent is added to quantify the amount

of phosphorylated substrate. This can be done using various methods, such as
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luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence/absorbance-based

methods.[6][11]

Data Analysis: The percentage of inhibition for each compound concentration is calculated

relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-

response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay
This spectrophotometric assay measures the activity of SDH.[12][13]

Sample Preparation: Mitochondria can be isolated from tissue or cell samples, or cell lysates

can be used as the enzyme source.

Reagents: A phosphate buffer, sodium succinate (substrate), and an artificial electron

acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or 2(4-iodophenyl)-3(4-

nitrophenyl)-5-phenyltetrazolium chloride (INT) are required.[12][13]

Assay Procedure: In a cuvette or microplate well, the buffer, test compound, and enzyme

sample are mixed. The reaction is initiated by adding sodium succinate.

Measurement: The reduction of the electron acceptor, which results in a color change, is

monitored spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm

for the formazan product of INT) in kinetic mode.[12][13]

Data Analysis: The rate of the reaction is calculated from the change in absorbance over

time. The inhibitory effect of the test compounds is determined by comparing the reaction

rates in the presence and absence of the inhibitor, and IC50 values can be calculated.
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Caption: Inferred SAR for N-phenylnicotinamide antifungal activity.
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Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
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Caption: Mechanism of action for SDH inhibitor-based antifungals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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